Tiazuril
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Overview
Description
Tiazuril (CAS number: 35319-70-1) is a chemical compound with the following properties:
Chemical Formula: CHClNOS
Molecular Weight: 359.83 g/mol
Density: 1.39±0.1 g/cm³ (predicted)
Preparation Methods
Tiazuril can be synthesized through various routes, but one common synthetic method involves the following steps:
Starting Material: Begin with 2,4-dimethylphenyl isothiocyanate.
Reaction: React the starting material with p-chlorophenylamine to form the desired compound.
Industrial Production: this compound is industrially produced using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Tiazuril undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are possible, leading to different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.
Major Products: The primary products include derivatives of this compound with modified functional groups.
Scientific Research Applications
Tiazuril finds applications in various fields:
Veterinary Medicine: this compound is used to treat coccidiosis in animals, especially poultry and livestock.
Pharmacology: Research explores its potential as an antiprotozoal agent.
Chemical Biology: Scientists study its mode of action and interactions with biological systems.
Mechanism of Action
The exact mechanism of Tiazuril’s action involves inhibiting certain enzymes critical for the survival of coccidian parasites. It disrupts their life cycle, preventing their proliferation.
Comparison with Similar Compounds
Tiazuril stands out due to its specific mode of action and efficacy against coccidia. Similar compounds include toltrazuril and diclazuril.
Remember that this compound plays a crucial role in veterinary medicine and continues to be an area of active research
Properties
CAS No. |
35319-70-1 |
---|---|
Molecular Formula |
C17H14ClN3O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-7-13(21-17(23)20-15(22)9-19-21)8-11(2)16(10)24-14-5-3-12(18)4-6-14/h3-9H,1-2H3,(H,20,22,23) |
InChI Key |
YLEMUUWGEWKCGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SC2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3 |
Canonical SMILES |
CC1=CC(=CC(=C1SC2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3 |
Appearance |
Solid powder |
melting_point |
132 - 135 °C |
35319-70-1 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tiazuril |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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